molecular formula C25H22N4O6S B2928087 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 851096-05-4

4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2928087
CAS No.: 851096-05-4
M. Wt: 506.53
InChI Key: JFXMXHIJHPUIDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide core substituted with a N-benzyl-N-methylsulfamoyl group at the 4-position and a 1,3,4-oxadiazole ring at the 2-position, which is further substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O6S/c1-29(15-17-7-3-2-4-8-17)36(31,32)19-13-11-18(12-14-19)23(30)26-25-28-27-24(35-25)22-16-33-20-9-5-6-10-21(20)34-22/h2-14,22H,15-16H2,1H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXMXHIJHPUIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(N-benzyl-N-methylsulfamoyl)-N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its antioxidant properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The molecular formula of the compound is C24H23N3O3SC_{24}H_{23}N_3O_3S, and it features several functional groups that contribute to its biological activities.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound exhibits significant scavenging activity against free radicals such as DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).

Test Method Scavenging Activity (%) IC50 (µg/mL)
DPPH93.75 ± 0.477.12 ± 2.32
ABTSNot specifiedNot specified

The antioxidant activity was found to be more potent than that of standard antioxidants like butylated hydroxyanisole (BHA) .

The mechanism by which this compound exerts its antioxidant effects may involve the donation of hydrogen atoms to free radicals or the chelation of metal ions that catalyze oxidative reactions. This dual mechanism enhances its efficacy in reducing oxidative stress markers in vitro.

Study 1: In Vivo Antioxidant Effects

In a study assessing the in vivo effects of the compound on oxidative stress in rat models, it was observed that administration significantly reduced malondialdehyde (MDA) levels and increased superoxide dismutase (SOD) activity. These findings suggest a protective effect against lipid peroxidation and an enhancement of the endogenous antioxidant defense system .

Study 2: Anti-inflammatory Properties

Another aspect of the compound's biological activity is its anti-inflammatory potential . In vitro assays demonstrated that it inhibited the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests a possible role in treating inflammatory conditions .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Features

The compound is compared to analogues with modifications in:

  • Sulfamoyl substituents (e.g., diethyl, butyl-methyl).
  • Oxadiazole substituents (e.g., cyclopropyl, ethyl).
  • Aromatic/heterocyclic appendages (e.g., thiazole, benzothiazole).
Table 1: Structural and Functional Comparison
Compound Name Sulfamoyl Group Oxadiazole Substituent Molecular Weight (g/mol) Biological Activity Key Reference
Target Compound N-Benzyl-N-methyl 2,3-Dihydrobenzo[b][1,4]dioxin 507.5 (calculated) Not explicitly reported; inferred enzyme inhibition
N-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(diethylsulfamoyl)benzamide Diethyl Cyclopropyl 364.4 Unknown (structural focus)
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(trifluoromethyl)benzamide (Compound 19) None (trifluoromethyl on benzamide) 2,3-Dihydrobenzo[b][1,4]dioxin ~440 (estimated) Adenylyl cyclase inhibition (IC₅₀ = 0.2 µM)
4-(Butyl-methyl-sulfamoyl)-N-(5-ethyl-1,3,4-oxadiazol-2-yl)benzamide Butyl-methyl Ethyl 366.4 (C16H22N4O4S) Unknown (structural focus)
N-{4-[(5-Ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-(phenylcarbonyl)benzamide Sulfamoyl linked to thiadiazole Ethyl (thiadiazole) 492.6 Unreported; structural similarity to herbicide candidates

Physicochemical Properties

  • Solubility : The N-benzyl-N-methylsulfamoyl group increases hydrophobicity compared to diethylsulfamoyl () or unsubstituted benzamides ().
  • Stability : The oxadiazole ring is generally stable under physiological conditions, but the dioxin moiety may introduce susceptibility to metabolic oxidation .

Q & A

Q. What factorial designs are optimal for evaluating synergistic effects with adjuvant therapies?

  • Methodology : Central composite designs (CCD) test dose combinations (e.g., compound + cisplatin) in 3D tumor spheroids. Response surface methodology (RSM) models interaction terms, while isobolograms calculate combination indices (CI < 1 indicates synergy) .

Q. How should longitudinal studies be structured to assess chronic toxicity in preclinical models?

  • Methodology : Randomized block designs with split-split plots (e.g., dose groups × time points × organ systems) ensure statistical robustness. Histopathology (H&E staining) and serum biomarkers (ALT, creatinine) are monitored at 4-week intervals for 6 months. Kaplan-Meier survival curves compare treated vs. control cohorts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.